molecular formula C19H24N6 B2895586 1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-85-2

1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2895586
CAS RN: 887453-85-2
M. Wt: 336.443
InChI Key: QCPIQRUWPWAOIO-UHFFFAOYSA-N
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Description

The compound “1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound . This core is substituted with a 1-methyl group, a 4-methylpiperidin-1-yl group, and an o-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The pyrazolo[3,4-d]pyrimidin-4-amine core itself is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amine group could potentially make it a nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amine group could potentially make it a base, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed efficient synthetic routes for producing pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including methods like microwave irradiative cyclocondensation, which offers operational simplicity and increased safety for small-scale fast synthesis for biomedical screening (Han et al., 2009). These methods facilitate the exploration of their biological activities by providing access to a variety of structurally diverse compounds.

Antimicrobial and Antifungal Applications

Derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have demonstrated significant antimicrobial and antifungal activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against microbial strains have shown promising results, underscoring their potential as antimicrobial agents (Deohate & Palaspagar, 2020).

Antitubercular Activity

Novel hybrids of homopiperazine-pyrimidine-pyrazole, including derivatives of pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and evaluated for their antitubercular activity. These compounds showed potent activity against Mycobacterium tuberculosis strains, highlighting their potential in the treatment of tuberculosis (Vavaiya et al., 2022).

Anticancer Properties

The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer agents have been a significant area of research. These compounds have demonstrated promising anticancer activities, suggesting their potential in the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity as a drug, for example, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in more detail .

properties

IUPAC Name

1-methyl-N-(2-methylphenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-8-10-25(11-9-13)19-22-17(15-12-20-24(3)18(15)23-19)21-16-7-5-4-6-14(16)2/h4-7,12-13H,8-11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPIQRUWPWAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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